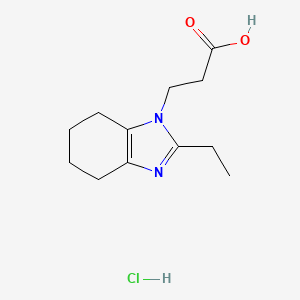![molecular formula C13H21ClN2O2S B2898351 4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide CAS No. 899247-65-5](/img/structure/B2898351.png)
4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Self-Healing pH-Responsive Hydrogels
This compound can be used as a monomer to synthesize self-healing pH-responsive P (DMAPMA-stat-DAA) hydrogels . These hydrogels can be used for drug delivery applications, where the drug release rate can be controlled by adjusting the pH .
Development of Gene Delivery Vectors
It can also be used as a cationic monomer to develop gene delivery vectors . This is due to its ability to complex with nucleic acids and facilitate their intracellular delivery .
Functionalization of Pharmacologically Active Compounds
“4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide” is widely used to functionalize various pharmacologically active medicinally important compounds .
Preparation of Dimethylaminopropylamine Surfactants
This compound is used in the preparation of dimethylaminopropylamine surfactants . These surfactants exhibit biological activity against Gram-positive and negative bacteria and fungi .
Radical Copolymerizations
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Controlling Compositional Heterogeneity
The compound can be used in copolymerization processes to control compositional heterogeneity . This is particularly useful in the production of polymers with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as 3-chloro-n,n-dimethylpropylamine hydrochloride have been found to interact with neuronal na+/k (+)-atpase activity .
Mode of Action
It’s worth noting that similar compounds can inhibit the synthesis of rna by blocking its ability to bind with the ribosome .
Biochemical Pathways
Related compounds have been shown to perturb synaptic plasma membrane (spm) bilayer structure and na+/k (+)-atpase activity .
Pharmacokinetics
Related compounds such as 3-dimethylamino-1-propyl chloride hydrochloride have a molecular weight of 15807 , which may influence its bioavailability.
Result of Action
Related compounds have been found to cause perturbations of rat brain synaptic plasma membrane (spm) bilayer structure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, contamination with oxidising agents such as nitrates, oxidising acids, chlorine bleaches, pool chlorine etc. may result in ignition .
properties
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2S/c1-10-9-13(11(2)8-12(10)14)19(17,18)15-6-5-7-16(3)4/h8-9,15H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDVZKYMXDSUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B2898269.png)
![Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2898270.png)
![[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2898271.png)









![ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate](/img/structure/B2898288.png)